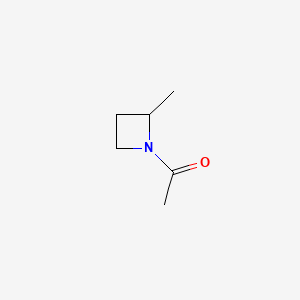

Azetidine, 1-acetyl-2-methyl-

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis and Medicinal Chemistry Scaffolds

Four-membered nitrogen heterocycles, such as azetidines and their derivatives, are significant in several areas of chemical research. nih.govrsc.org They are considered "privileged scaffolds" in drug discovery due to their ability to impart desirable properties to bioactive molecules. researchgate.netrsc.org The compact and rigid nature of the azetidine (B1206935) ring can lead to improved pharmacokinetic properties, such as metabolic stability and membrane permeability. vulcanchem.com

Azetidine-containing compounds have shown a wide array of pharmacological activities. nih.gov The incorporation of the azetidine motif can enhance the potency and selectivity of drug candidates. For instance, replacing a piperidine (B6355638) ring with an azetidine ring has been shown to improve the potency of certain compounds. rsc.org This has led to the inclusion of azetidine scaffolds in various therapeutic agents, including those with antihypertensive and anticancer properties. enamine.netrsc.org

In organic synthesis, azetidines serve as versatile intermediates. nih.govsolubilityofthings.com Their strained ring system allows for unique chemical transformations, including ring-opening and ring-expansion reactions, providing access to a variety of more complex nitrogen-containing molecules. solubilityofthings.comrsc.org

Unique Structural Characteristics of Azetidine Derivatives: Emphasis on Ring Strain and Conformation

The defining feature of the azetidine ring is its significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a consequence of the deviation of bond angles from the ideal tetrahedral angle. researchgate.net While this strain makes the ring more reactive than larger heterocycles like pyrrolidines, it is also more stable and easier to handle than the three-membered aziridine (B145994) ring. rsc.orgrsc.org

This inherent strain influences the conformation of the azetidine ring, which is not planar but rather puckered. researchgate.netnih.gov The degree of puckering can be influenced by the nature and position of substituents on the ring. nih.gov This conformational rigidity is a key attribute in the design of bioactive molecules, as it can help to pre-organize substituents in a specific spatial orientation, potentially leading to higher binding affinity with biological targets. enamine.net The introduction of substituents can lead to different diastereoisomers (cis and trans), which can exhibit distinct biological activities. nih.gov

Overview of N-Acetylated Azetidine Derivatives in Chemical Research

N-acetylation is a common modification of the azetidine ring. The acetyl group is an acyl group that can influence the electronic properties and reactivity of the azetidine nitrogen. google.com In some cases, N-acetylation has been shown to enhance the biological activity of azetidine derivatives. For example, the acetylation of the nitrogen atom in certain azetidin-2-one (B1220530) derivatives resulted in potent and time-dependent inhibitors of thrombin. nih.gov

N-acetylated azetidines have been utilized in various synthetic strategies. For instance, N-acetyl-2-azetine has been employed in Diels-Alder reactions to create more complex fused and spirocyclic ring systems. acs.org The stability of certain azetidine derivatives can also be enhanced through N-acetylation. rsc.org Research into N-substituted azetidines, including N-acetyl derivatives, continues to be an active area, with studies exploring their synthesis and potential applications. google.commdpi.com

Below is a table summarizing the key properties of Azetidine, 1-acetyl-2-methyl-.

| Property | Value | Source |

| IUPAC Name | 1-(2-methylazetidin-1-yl)ethanone | nih.gov |

| Molecular Formula | C6H11NO | nih.govchemsrc.comguidechem.com |

| Molecular Weight | 113.16 g/mol | nih.govguidechem.com |

| CAS Number | 50837-77-9 | nih.gov |

| Monoisotopic Mass | 113.084063974 Da | nih.govguidechem.com |

| Topological Polar Surface Area | 20.3 Ų | nih.govguidechem.com |

| Complexity | 111 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| XLogP3-AA | 0.3 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

50837-77-9 |

|---|---|

Molecular Formula |

C6H11NO |

Molecular Weight |

113.16 g/mol |

IUPAC Name |

1-(2-methylazetidin-1-yl)ethanone |

InChI |

InChI=1S/C6H11NO/c1-5-3-4-7(5)6(2)8/h5H,3-4H2,1-2H3 |

InChI Key |

IQRCHVDBTQQMCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN1C(=O)C |

Origin of Product |

United States |

Stereochemical Control and Enantioselective Approaches in Azetidine Synthesis

Diastereoselective Synthesis of Substituted Azetidines

The diastereoselective synthesis of substituted azetidines is crucial for creating specific stereoisomers of complex molecules. Various strategies have been developed to control the relative stereochemistry of substituents on the azetidine (B1206935) ring.

One common approach involves the intramolecular cyclization of acyclic precursors, where the stereochemistry of the starting material dictates the stereochemistry of the final product. For instance, the synthesis of diversely substituted N-aryl-2-cyanoazetidines can be achieved with predictable diastereoselectivity from β-amino alcohols. researchgate.net This high-yielding sequence involves N-arylation, N-cyanomethylation, and a one-pot mesylation followed by a base-induced ring closure. researchgate.net The stereochemistry of the substituents on the starting amino alcohol directly influences the diastereomeric outcome of the resulting azetidine.

Another powerful method for achieving diastereoselectivity is through cycloaddition reactions. The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a well-established method for the synthesis of β-lactams (azetidin-2-ones), which are precursors to azetidines. The stereochemical outcome of the Staudinger reaction can be influenced by the choice of reactants and reaction conditions, often favoring the formation of the cis-diastereomer. clockss.org Subsequent reduction of the β-lactam ring to the corresponding azetidine typically proceeds with retention of stereochemistry. acs.org

Furthermore, the use of chiral auxiliaries can effectively control diastereoselectivity. For example, the reaction of chiral, isatin-derived tert-butanesulfinyl ketimines with allenoates in a formal [2+2] annulation reaction provides highly functionalized spirooxindole-fused 4-methyleneazetidines as single diastereoisomers. rsc.org Similarly, allenoates bearing a chiral auxiliary on the ester moiety have been used for the diastereoselective synthesis of 2-azetidines. rsc.org

The table below summarizes some examples of diastereoselective azetidine synthesis.

| Starting Material/Method | Target Azetidine Derivative | Key Strategy for Diastereocontrol | Reference |

| β-Amino alcohols | N-Aryl-2-cyanoazetidines | Stereochemistry of the starting material | researchgate.net |

| Ketenes and Imines | β-Lactams (Azetidin-2-ones) | Staudinger [2+2] cycloaddition | clockss.org |

| Chiral Isatin-derived Ketimines and Allenoates | Spirooxindole-fused 4-methyleneazetidines | Chiral auxiliary-controlled [2+2] annulation | rsc.org |

Enantioselective Synthesis of Chiral Azetidine Derivatives

The synthesis of enantiomerically pure azetidines is of paramount importance for their application as chiral building blocks and in the development of chiral drugs. Several enantioselective strategies have been successfully employed.

Chiral auxiliaries have proven to be highly effective in the enantioselective synthesis of azetidines. The auxiliary is temporarily incorporated into the substrate, directs the stereochemical course of a reaction, and is subsequently removed.

A notable example is the use of (S)-phenylglycinol as a resolving agent in the synthesis of each enantiomer of 2-methyl-azetidine-2-carboxylic acid. researchgate.net In this process, a racemic mixture of the azetidine derivative is converted into a pair of diastereomeric amides by reaction with the chiral auxiliary. These diastereomers can then be separated by chromatography, and subsequent hydrolysis affords the enantiopure azetidine-2-carboxylic acids. researchgate.net Similarly, (S)-1-phenylethylamine has been utilized as a chiral auxiliary for the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.orgcapes.gov.br

tert-Butanesulfinamide (Ellman's auxiliary) has emerged as a versatile chiral auxiliary in asymmetric synthesis, including the preparation of chiral azetidines. Chiral N-propargylsulfonamides, readily accessible through chiral sulfinamide chemistry, can be converted into chiral azetidin-3-ones with excellent enantiomeric excess via a gold-catalyzed oxidative cyclization. nih.gov This method allows for the flexible synthesis of a variety of chiral azetidin-3-ones. nih.gov More recently, a general and scalable method for producing enantioenriched C2-substituted azetidines has been developed using chiral tert-butanesulfinamides. acs.org This three-step approach provides access to a wide range of C2-substituted azetidines with aryl, vinyl, allyl, and alkyl substituents. acs.org

Enzymatic methods, particularly those employing lipases, offer a green and highly selective alternative for the synthesis of chiral compounds. Lipase-catalyzed kinetic resolutions are based on the differential rate of reaction of the two enantiomers of a racemic substrate with an acyl donor, often an acetyl group.

For instance, the enantioselective ring-opening of racemic 4-phenylazetidin-2-one (B1582041) with methanol (B129727) can be catalyzed by lipases to produce N-acylated methyl (R)-3-amino-3-phenylpropanoates with excellent enantiomeric excess. researchgate.net While this example involves ring-opening, the principle of lipase-catalyzed enantioselective acylation can be applied to the synthesis of chiral azetidines. The lipase-catalyzed acetylation of 2-hydroxymethylaziridines has been studied to evaluate the effect of ring substituents on the enantioselectivity of the reaction. researchgate.net A similar approach could be envisioned for the acetylation of racemic 2-hydroxymethylazetidine derivatives, where one enantiomer is selectively acetylated to yield the corresponding 1-acetyl-2-(acetoxymethyl)azetidine and the unreacted enantiomer of 2-hydroxymethylazetidine, both in high enantiomeric purity.

The table below shows the key enzymes and outcomes in lipase-catalyzed resolutions related to azetidine synthesis.

| Enzyme | Substrate | Product | Outcome | Reference |

| Candida antarctica lipase (B570770) B (Novozym 435) | Racemic 4-phenylazetidin-2-one | N-acylated methyl (R)-3-amino-3-phenylpropanoate | Kinetic resolution via ring-opening | researchgate.net |

| Thermomyces lanuginosus lipase (Lipozyme TM IM) | Racemic 4-phenylazetidin-2-one | Enantiomerically enriched methyl (S)-3-acetamido-3-phenylpropanoate | Kinetic resolution via ring-opening | researchgate.net |

| Amano PS lipase | 2-Hydroxymethylaziridines | Acetylated 2-hydroxymethylaziridines | Kinetic resolution via acetylation | researchgate.net |

Enantiopure azetidine-2-carboxylic acid and its derivatives are important constrained amino acids used in peptide chemistry. Their synthesis has been a significant focus of research.

One robust method for obtaining both enantiomers of azetidine-2-carboxylic acid involves an intramolecular alkylation to construct the azetidine ring, followed by resolution using an optically active α-methylbenzylamine as a chiral auxiliary. nih.gov Another practical synthesis of each enantiomer of 2-methyl-azetidine-2-carboxylic acid is based on the use of (S)-phenylglycinol as a resolving agent, allowing for the separation of diastereomeric amides. researchgate.net

Asymmetric synthesis provides a more direct route to enantiopure azetidine-2-carboxylic acids. For example, enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogs have been prepared through a zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime. nih.gov Furthermore, biocatalytic methods have been developed. The use of the whole-cell catalyst Rhodococcus erythropolis AJ270 allows for the efficient and enantioselective biotransformation of racemic 1-benzylazetidine-2-carbonitriles into the corresponding azetidine-2-carboxylic acids with excellent enantiomeric excess. nih.gov This process relies on the combined action of a non-enantioselective nitrile hydratase and a highly R-enantioselective amidase. nih.gov

Enantiodivergent synthesis is a powerful strategy that allows for the preparation of both enantiomers of a chiral product from a single chiral source, typically by modifying the reaction conditions or the sequence of synthetic steps. An article mentioning the enantiodivergent synthesis of N-protected azetidine-2-carboxylic acid has been published, highlighting the advanced strategies being developed in this field. acs.org A time-dependent enantiodivergent synthesis has been reported where an Iridium-catalyzed allylic substitution reaction uses one catalyst to sequentially promote two kinetic resolutions, enabling the synthesis of both enantiomers of the product by quenching the reaction at different times. researchgate.net While this specific example may not directly involve azetidines, the principle represents a cutting-edge approach that could be adapted for azetidine synthesis.

Synthesis of Enantiopure Azetidine-2-carboxylic Acids

Control of Stereochemistry in Ring Closure and Cycloaddition Reactions

The formation of the azetidine ring itself is a critical step where stereochemistry can be controlled. This is often achieved through intramolecular ring closure or intermolecular cycloaddition reactions.

Intramolecular cyclization of appropriately substituted acyclic precursors is a common method for azetidine synthesis. The stereochemistry of the resulting azetidine is often dictated by the stereocenters present in the starting material. For instance, the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids can be achieved from N-(PhF)aspartate derivatives through a sequence involving selective reduction, tosylation, and intramolecular N-alkylation. nih.gov The stereochemistry of the final product is controlled by the stereocenters in the starting aspartate. Similarly, a stereoselective 4-exo-tet ring closure of a lithiated aminophosphonate is a key step in the synthesis of diastereoisomerically and enantiomerically pure azetidine 2-phosphonic acids. researchgate.net

Photochemical [2+2] cycloaddition reactions, known as aza Paternò–Büchi reactions, between an imine and an alkene offer a direct route to functionalized azetidines. rsc.org These reactions can proceed with high regio- and stereoselectivity, although challenges such as the E/Z isomerization of imines need to be addressed. rsc.org The stereochemical outcome of the cycloaddition is dependent on the nature of the excited state and the geometry of the approach of the reactants. Both intermolecular and intramolecular versions of the aza Paternò–Büchi reaction have been developed. rsc.org

The Staudinger [2+2] cycloaddition of ketenes and imines is another powerful tool for the stereocontrolled synthesis of β-lactams, which can be subsequently reduced to azetidines. acs.orgmdpi.com The reaction often proceeds with a high degree of cis-diastereoselectivity. clockss.org The mechanism is believed to be a two-step process, and the stereochemical outcome can be influenced by the substituents on both the ketene and the imine. clockss.org

Retention of Stereochemistry during Azetidinone Reduction to Azetidines

The reduction of the carbonyl group in an azetidin-2-one (B1220530) to a methylene (B1212753) group is a fundamental and highly utilized method for preparing azetidines. acs.orgresearchgate.net A key advantage of this synthetic route is that the reduction generally proceeds with complete retention of the stereochemistry at the substituents on the azetidine ring. acs.org This means that a stereochemically pure β-lactam can be converted into its corresponding stereochemically pure azetidine without loss of optical purity. The choice of reducing agent is critical, influencing not only the yield but also the chemoselectivity of the reaction, particularly concerning the potential for reductive ring cleavage. acs.orgrsc.org

Detailed research, notably by Iwao Ojima and colleagues, has demonstrated the exceptional efficacy of hydroalanes, such as diisobutylaluminium hydride (DIBAL-H), dichlorolane (AlH₂Cl), and monochloroalane (AlHCl₂), as specific reagents for this transformation. acs.org These reagents are highly efficient for the reduction of a wide variety of β-lactams, proceeding rapidly and in high yields. acs.org A significant benefit of using alanes is the suppression of the ring-opening side reaction, which can occur with other powerful reducing agents like lithium aluminium hydride (LiAlH₄) and diborane (B8814927), leading to the formation of 3-aminopropanol byproducts. acs.org

The stereospecificity of the reduction is a consistent feature across several effective reagents. The mechanism is believed to involve the formation of a stable aluminum-complex intermediate which, upon hydrolysis, yields the azetidine with the original stereoconfiguration intact. For the synthesis of 1-acetyl-2-methyl-azetidine, this implies that starting with an enantiomerically pure 2-methyl-azetidin-2-one allows for the direct synthesis of the corresponding enantiomerically pure 2-methyl-azetidine. The subsequent N-acetylation is a standard transformation that does not affect the stereocenter at the C2 position.

While retention of stereochemistry is the general rule, the choice of reducing agent can be leveraged to control diastereoselectivity in more complex systems. For instance, the reduction of a 3-acyl-azetidinone with sodium borohydride (B1222165) (NaBH₄) can yield a different diastereomeric ratio of the resulting 3-hydroxyethyl product compared to reduction with the bulkier K-Selectride, which can provide significantly higher diastereoselectivity. cdnsciencepub.com Similarly, NaBH₄ has been used in the diastereoselective synthesis of trans-2,3-disubstituted azetidines from C-3 functionalized azetidin-2-ones. rsc.org

The findings from various studies on the stereoselective reduction of azetidinones are summarized in the table below.

Interactive Data Table: Comparison of Reducing Agents for Azetidinone Reduction

| Reducing Agent | Typical Substrate | Stereochemical Outcome | Yield | Key Observations | Citations |

| Alanes (DIBAL-H, AlH₂Cl, AlHCl₂) | N-Substituted Azetidin-2-ones | Retention of Stereochemistry | High | Highly efficient and chemoselective; suppresses ring cleavage. | acs.orgrsc.orgacs.org |

| Diborane (B₂H₆) | N-Substituted Azetidin-2-ones | Retention of Stereochemistry | Good | Effective, but can cause reductive ring cleavage to 3-aminopropanol derivatives. | acs.org |

| Lithium Aluminium Hydride (LiAlH₄) | N-Substituted Azetidin-2-ones | Retention of Stereochemistry | Good | Powerful reagent; risk of ring-opening byproducts. | acs.org |

| Sodium Borohydride (NaBH₄) | C-3 Functionalized Azetidin-2-ones | Diastereoselective (e.g., favors trans) | Good | Milder conditions; selectivity can be substrate-dependent. | rsc.orgcdnsciencepub.com |

| K-Selectride | 3-Acyl-azetidin-2-ones | High Diastereoselectivity | Good | Bulky reagent allows for high stereochemical control in specific cases. | cdnsciencepub.com |

| Raney Nickel | N-Substituted Azetidin-2-ones | Retention of Stereochemistry | - | Catalytic hydrogenation method; can also lead to ring cleavage. | acs.org |

Chemical Reactivity and Ring Transformations of Azetidine, 1 Acetyl 2 Methyl and Azetidine Systems

Ring Opening Reactions

The strained nature of the azetidine (B1206935) ring makes it a target for nucleophilic attack, often leading to ring cleavage. This reactivity is a cornerstone of azetidine chemistry, providing pathways to a diverse array of functionalized acyclic amines. nih.gov The regioselectivity of these reactions is a critical aspect, influenced by electronic and steric factors of the substituents on the azetidine ring. magtech.com.cn

The ring-opening of azetidines with nucleophiles frequently proceeds through an SN2-like mechanism. nih.govacs.orgiitk.ac.innih.goviitk.ac.in This pathway involves the backside attack of a nucleophile on one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a carbon-nitrogen bond. For this reaction to occur efficiently, the nitrogen atom of the azetidine ring typically needs to be activated. clockss.org Activation is often achieved by N-acylation or N-sulfonylation, which enhances the electrophilicity of the ring carbons. acs.orgiitk.ac.innih.goviitk.ac.in Lewis acids can also be employed to coordinate to the nitrogen atom, further activating the ring towards nucleophilic attack. acs.orgiitk.ac.innih.goviitk.ac.inthieme-connect.com

In the case of asymmetrically substituted azetidines, the regioselectivity of the nucleophilic attack is a key consideration. The attack generally occurs at the less sterically hindered carbon atom. However, electronic factors can also play a significant role. For instance, in 2-aryl-N-tosylazetidines, nucleophilic attack preferentially occurs at the benzylic position due to the stabilization of the transition state. iitk.ac.innih.goviitk.ac.in The stereochemistry of the reaction is also noteworthy, with the SN2 mechanism leading to an inversion of configuration at the carbon center undergoing attack. iitk.ac.innih.goviitk.ac.in

| Factor | Influence on Reactivity and Regioselectivity |

| Ring Strain | The inherent strain of the four-membered ring is the primary driving force for ring-opening reactions. rsc.orgrsc.org |

| N-Activation | Electron-withdrawing groups (e.g., acetyl, sulfonyl) on the nitrogen atom increase the electrophilicity of the ring carbons, facilitating nucleophilic attack. acs.orgiitk.ac.innih.goviitk.ac.inclockss.org |

| Lewis Acids | Coordination of a Lewis acid to the nitrogen atom enhances the ring's susceptibility to nucleophilic cleavage. acs.orgiitk.ac.innih.goviitk.ac.inthieme-connect.com |

| Steric Hindrance | Nucleophilic attack is generally favored at the less sterically hindered carbon atom adjacent to the nitrogen. magtech.com.cn |

| Electronic Effects | Substituents that can stabilize a partial positive charge in the transition state, such as an aryl group, can direct the nucleophilic attack to that position. iitk.ac.innih.goviitk.ac.in |

| Nucleophile Strength | Stronger nucleophiles are more effective in promoting the ring-opening reaction. |

The reactivity of azetidines with sulfur-based nucleophiles, such as cysteine and thiolates, is of particular interest in the context of chemical biology and drug design. nih.gov Thiolates are potent nucleophiles that can readily open the activated azetidine ring. nih.gov

Recent studies have identified that certain azetidine-containing molecules exhibit reactivity towards cysteine residues in proteins. nih.gov For example, azetidinyl oxadiazoles (B1248032) have been shown to react with cysteine via a ring-opening mechanism. nih.gov This reaction is believed to proceed through an SN2-like attack of the cysteine thiolate on a ring carbon of the azetidine. nih.gov The reactivity of these compounds can be influenced by the substituents on the azetidine ring and the nature of the heterocyclic system attached to it. nih.gov

The reaction of 2-azetines with thiols can proceed via a radical pathway under photochemical conditions, leading to the formation of C3-thiolated azetidines. chemrxiv.orgpolimi.it This thiol-ene reaction is initiated by the generation of a thiyl radical, which then adds to the double bond of the 2-azetine. chemrxiv.org The use of N-(tert-Butoxycarbonyl)-L-cysteine methyl ester as a thiol source has been shown to be effective in this transformation. polimi.it

Azetidines can undergo ring-opening and isomerization reactions under acidic conditions. clockss.orgnih.govacs.org The protonation of the azetidine nitrogen makes the ring more susceptible to cleavage. clockss.orgnih.govrsc.org In the presence of a nucleophile, this can lead to the formation of a γ-amino alcohol or other substituted amines. clockss.org

In some cases, acid catalysis can lead to intramolecular rearrangements. For instance, certain N-substituted aryl azetidines have been observed to undergo an acid-mediated intramolecular ring-opening decomposition. nih.govacs.org This process involves the nucleophilic attack of a pendant amide group on the azetidine ring, leading to the formation of a lactone intermediate which can then rearrange to a more stable lactam. nih.gov The rate of this decomposition is dependent on the pH, with faster rates observed at lower pH values. nih.gov

Furthermore, the acid-catalyzed isomerization of 3-amido-2-phenyl azetidines has been shown to yield 2-oxazolines. nih.gov This transformation likely proceeds through a ring-opening event followed by an intramolecular cyclization. nih.gov Lewis acids, such as copper(II) triflate, have been found to be effective catalysts for this isomerization. nih.gov It is also worth noting that acid-catalyzed isomerization has been observed in other nitrogen-containing heterocyclic systems, such as polysubstituted pyrrolidines, proceeding through a retro-Mannich/Mannich cascade. rsc.org

Reactivity with Specific Nucleophiles (e.g., Cysteine, Thiolates)

Polymerization Behavior of Azetidine Derivatives

The strained nature of the azetidine ring also makes it a suitable monomer for ring-opening polymerization, offering a pathway to polyamines. rsc.org Both cationic and anionic ring-opening polymerization methods have been explored for azetidine derivatives. rsc.org

Anionic ring-opening polymerization (AROP) of azetidines provides a route to linear polyamines, in contrast to the often-branched structures obtained from cationic polymerization of aziridines. rsc.orgrsc.orgnsf.govnih.govresearchgate.net This method typically requires the presence of an activating group on the azetidine nitrogen to facilitate the polymerization. rsc.orgrsc.orgnsf.govnih.govresearchgate.net

Activating groups, such as sulfonyl and acetyl moieties, play a crucial role in the anionic ring-opening polymerization of azetidines. rsc.orgnsf.govnih.govnih.gov These electron-withdrawing groups increase the acidity of the N-H proton (if present) and enhance the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack by the propagating anionic chain end. rsc.orgnih.govresearchgate.net

The use of N-sulfonylated azetidines has been a key strategy in achieving controlled AROP. rsc.orgnsf.govnih.gov For example, the AROP of N-(methanesulfonyl)azetidine has been reported to yield a branched polymer. rsc.org In contrast, the copolymerization of N-(p-tolylsulfonyl)azetidine and N-(o-tolylsulfonyl)azetidine can produce linear copolymers with controlled molecular weights and narrow dispersities. nsf.govnih.gov The sulfonyl groups can be subsequently removed to yield linear poly(trimethylenimine). nsf.govnih.gov

While there is extensive research on N-sulfonylated aziridines and their AROP, the AROP of N-acetylated azetidines is less documented in the provided search results. However, the principles of activation by electron-withdrawing groups are general. The acetyl group, being electron-withdrawing, would be expected to activate the azetidine ring towards AROP, similar to a sulfonyl group, albeit potentially with different reactivity. The polymerization of aziridines activated with a tert-butyloxycarbonyl (BOC) group, another type of carbonyl-containing activating group, has been demonstrated, suggesting that acetyl-activated azetidines could also be viable monomers for AROP. nih.gov

Anionic Ring-Opening Polymerization (AROP)

Living Polymerization Characteristics of Azetidines

The polymerization of azetidines, particularly through a living mechanism, presents both opportunities and significant challenges. A truly living polymerization is characterized by the absence of chain termination and transfer reactions, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. While achieving a truly living polymerization of azetidines is difficult, quasi-living systems have been reported. researchgate.net

In such systems, a linear relationship between the number-average molecular weight (Mn) and monomer conversion can be observed. Furthermore, the living nature of the propagating chain ends can be demonstrated through chain extension experiments, where the addition of a second monomer batch leads to a continued increase in polymer chain length. researchgate.net The anionic ring-opening polymerization (AROP) of N-sulfonyl activated aziridines has shown living characteristics, and similar principles can be applied to activated azetidines. researchgate.netnsf.gov For instance, the AROP of N-(p-tolylsulfonyl)azetidine and N-(o-tolylsulfonyl)azetidine is a living copolymerization that allows for the synthesis of poly(sulfonylazetidine) with controlled molecular weights and low dispersity. nih.gov However, the high basicity of the nitrogen in the polymer backbone can lead to chain transfer reactions, which compete with the propagation step and disrupt the living character of the polymerization. researchgate.netmpg.de

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization (CROP) is the most common method for polymerizing azetidine and its derivatives. researchgate.netrsc.org The process is driven by the relief of ring strain in the four-membered azetidine ring. mpg.deresearchgate.net The polymerization typically involves three main stages: initiation, propagation, and termination.

Initiation: The polymerization is initiated by cationic species, such as protic acids (e.g., perchloric acid) or Lewis acids, which activate the monomer. researchgate.net For a monomer like Azetidine, 1-acetyl-2-methyl-, the nitrogen atom is part of an amide, which reduces its basicity. Initiation can occur by protonation or alkylation of the nitrogen atom, forming a reactive azetidinium ion.

Propagation: The propagation step involves the nucleophilic attack of a monomer molecule on the electrophilic α-carbon of the azetidinium ion at the growing chain end. scribd.com This proceeds via an SN2 mechanism, leading to the opening of the ring and the extension of the polymer chain.

Termination and Chain Transfer: These reactions are significant challenges in the CROP of azetidines and are discussed in the next section.

The CROP of azetidines often results in the formation of hyperbranched polymers rather than linear ones. mpg.deresearchgate.net

Termination Reactions and Control Challenges in CROP

Controlling the CROP of azetidines to produce well-defined linear polymers is a significant challenge due to competing side reactions. mpg.de The primary issues are termination and chain transfer reactions that lead to a loss of control over the molecular weight and a broadening of the polymer's molecular weight distribution.

A major challenge is chain transfer to the polymer . The nitrogen atoms within the formed polymer backbone are nucleophilic and can attack the active azetidinium cation at the end of a growing chain. This "backbiting" or intermolecular reaction leads to the formation of branched structures and scrambles the chain lengths, resulting in hyperbranched polymers with high dispersity. mpg.deresearchgate.net

Another termination pathway can involve the reaction of the active chain end with counter-ions or impurities. For certain initiators, the propagating species may be unstable, leading to premature termination. The high reactivity of the azetidinium ion makes it susceptible to various nucleophiles present in the reaction medium.

| Challenge | Description | Consequence |

| Chain Transfer to Polymer | Nucleophilic attack by a nitrogen atom from a polymer backbone onto the active chain end. | Formation of branched or hyperbranched polymers; broad molecular weight distribution. |

| Termination by Counter-ion | The propagating cationic center is neutralized by the anionic counter-ion. | Cessation of polymer chain growth. |

| Reaction with Impurities | Nucleophilic impurities (e.g., water) can react with and terminate the growing chain. | Premature termination and reduced polymer yield. |

These challenges make it difficult to achieve a living CROP for most azetidine monomers, especially for N-alkylated and unsubstituted azetidines. researchgate.netmpg.de

Comparison of Polymerization Rates with Other Four-Membered Heterocycles

The rate of cationic ring-opening polymerization for four-membered heterocycles is influenced by factors such as ring strain and the nucleophilicity of the heteroatom. The general order of ring strain for these heterocycles is azetidine > oxetane (B1205548) > thietane. researchgate.net However, polymerization reactivity does not solely depend on ring strain.

| Heterocycle | Heteroatom | Ring Strain (kcal/mol) | General CROP Reactivity |

| Azetidine | Nitrogen | ~25.7 | High |

| Oxetane | Oxygen | ~25.5 | Moderate |

| Thietane | Sulfur | ~19.8 | Very High |

Note: Ring strain values are approximate and can vary slightly based on the source. researchgate.net

Thietanes (containing sulfur) often show the highest polymerization rates due to the high nucleophilicity of the sulfur atom and its ability to stabilize the cationic propagating species.

Isomerization and Rearrangement Processes

Azetidine to Pyrrolidine (B122466) Isomerization

Azetidines can undergo ring expansion to form the thermodynamically more stable five-membered pyrrolidine ring. rsc.orgbham.ac.uk This isomerization is often observed under thermal or acidic conditions, particularly for azetidines substituted with groups that can stabilize an intermediate carbocation or radical. rsc.orgnih.gov

For example, 2-(iodomethyl)azetidine derivatives can be isomerized to 3-iodopyrrolidines upon heating. nih.gov The reaction proceeds with a high degree of stereocontrol. nih.govresearchgate.net The driving force for this rearrangement is the relief of the higher ring strain of the four-membered azetidine in favor of the less strained five-membered pyrrolidine. The mechanism is believed to proceed through an intermediate aziridinium (B1262131) ion, which can then be attacked by a nucleophile to yield either a cis- or trans-substituted pyrrolidine. rsc.org The presence of an acid catalyst can facilitate this isomerization, sometimes even during chromatographic purification on silica (B1680970) gel. bham.ac.uk

Kinetic Aziridine (B145994) Product Rearrangement to Thermodynamic Azetidine

The formation of azetidines versus three-membered aziridines from a common precursor is a classic example of kinetic versus thermodynamic control. acs.orgthieme-connect.de In the intramolecular cyclization of 3-haloamines, two pathways are possible: a 3-exo-tet cyclization to form an aziridinium salt (kinetic product) or a 4-exo-tet cyclization to form an azetidinium salt (thermodynamic product).

The formation of the three-membered aziridine ring is generally faster (kinetically favored). However, the four-membered azetidine ring is more stable (thermodynamically favored) due to having less ring strain than the aziridine. nih.gov Under conditions that allow for equilibrium, such as elevated temperatures or longer reaction times, the initially formed kinetic aziridine product can rearrange to the more stable thermodynamic azetidine product. acs.orgnih.gov This rearrangement highlights the delicate balance between reaction rates and product stability in the synthesis of small nitrogen-containing heterocycles.

| Product Type | Ring Size | Formation Rate | Stability | Control |

| Aziridine | 3-membered | Faster | Less Stable | Kinetic |

| Azetidine | 4-membered | Slower | More Stable | Thermodynamic |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural and dynamic characterization of Azetidine (B1206935), 1-acetyl-2-methyl-. A combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive understanding of the atomic arrangement and molecular behavior in solution.

High-Resolution ¹H and ¹³C NMR for Structural Confirmation

High-resolution ¹H and ¹³C NMR spectroscopy are the initial and most fundamental tools for confirming the covalent structure of Azetidine, 1-acetyl-2-methyl-. The spectra provide information on the chemical environment of each proton and carbon atom, respectively, through their chemical shifts (δ), while scalar couplings (J-couplings) in the ¹H spectrum reveal the connectivity between neighboring protons.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the 2-methyl group, the acetyl methyl group, and the three non-equivalent protons of the azetidine ring (at positions C2, C3, and C4). The integration of these signals corresponds to the number of protons in each group, confirming the presence of the different structural motifs.

The ¹³C NMR spectrum complements the ¹H data by showing a signal for each unique carbon atom. The chemical shifts of these carbons are indicative of their hybridization and the electronegativity of adjacent atoms. For instance, the carbonyl carbon of the acetyl group is expected to have the highest chemical shift, a characteristic feature of amide carbonyls. libretexts.org The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups. columbia.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Azetidine, 1-acetyl-2-methyl-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl CH₃ | ~2.0 | ~22 |

| Acetyl C=O | - | ~170 |

| Ring C2-H | Multiplet | ~55-60 |

| Ring C2-CH₃ | Doublet | ~15-20 |

| Ring C3-H₂ | Multiplet | ~20-25 |

| Ring C4-H₂ | Multiplet | ~45-50 |

Two-Dimensional NMR Techniques (COSY, HSQC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and establishing the bonding network of the molecule.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For Azetidine, 1-acetyl-2-methyl-, the COSY spectrum would display cross-peaks connecting the proton at C2 with the adjacent protons at C3. Similarly, correlations would be observed between the protons at C3 and C4, allowing for a complete mapping of the proton connectivity within the azetidine ring. columbia.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. columbia.eduresearchgate.net This is a highly sensitive method that allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. For example, the proton signal assigned to the 2-methyl group would show a correlation to the methyl carbon signal, confirming their direct bond.

¹H-¹⁵N HMBC Spectroscopy for Nitrogen Atom Characterization

To characterize the nitrogen atom and confirm the N-acetylation, ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is the technique of choice. This experiment detects long-range couplings (typically over 2-4 bonds) between protons and the ¹⁵N nucleus. ceitec.cz

In the case of Azetidine, 1-acetyl-2-methyl-, the ¹⁵N HMBC spectrum would be expected to show key correlations:

Between the nitrogen atom and the protons of the acetyl methyl group, confirming that the acetyl group is bonded to the nitrogen.

Between the nitrogen atom and the proton on C2 of the azetidine ring.

Between the nitrogen atom and the protons on C4 of the azetidine ring.

These correlations provide unequivocal evidence for the N-acetylated structure and the integrity of the azetidine ring. This method is significantly more sensitive and information-rich than direct ¹⁵N NMR detection. ceitec.cz

Solution-State NMR for Conformational Analysis

The four-membered azetidine ring is not planar and exists in a puckered conformation. Furthermore, rotation around the amide C-N bond is restricted, which can lead to the existence of E and Z isomers. Solution-state NMR techniques, often complemented by computational modeling, are powerful tools for investigating these conformational preferences. mdpi.comrsc.org

The analysis of nuclear Overhauser effects (NOEs) through 2D NOESY or ROESY experiments can provide information about through-space proximities between protons, helping to define the three-dimensional structure. For example, the observation of an NOE between the acetyl methyl protons and the C2-proton could indicate a specific orientation around the amide bond.

Additionally, the magnitude of proton-proton coupling constants (³JHH) can be related to the dihedral angles between the protons via the Karplus equation, offering insights into the puckering of the azetidine ring. columbia.edu The presence of more than one conformation in solution can lead to signal broadening or the appearance of multiple sets of signals in the NMR spectra, indicating a dynamic equilibrium between different conformational states. mdpi.comnih.gov

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Characterization

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with gas chromatography (GC-MS), it also allows for the separation and identification of the compound from a mixture.

For Azetidine, 1-acetyl-2-methyl-, the molecular formula is C₆H₁₁NO, which corresponds to a molecular weight of approximately 113.16 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

The mass spectrum obtained from GC-MS analysis provides a fragmentation pattern that is characteristic of the molecule's structure. The molecular ion peak (M⁺) would be observed at m/z 113. The fragmentation pattern can be predicted to involve key bond cleavages, such as:

Loss of the acetyl group (CH₃CO•), leading to a fragment ion at m/z 70.

Cleavage of the azetidine ring, which can produce a variety of smaller charged fragments.

The NIST Mass Spectrometry Data Center provides reference spectra for Azetidine, 1-acetyl-2-methyl-, which can be used for identification purposes. nih.gov

Table 2: Key Mass Spectrometry Data for Azetidine, 1-acetyl-2-methyl-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁NO | nih.gov |

| Molecular Weight | 113.16 g/mol | nih.gov |

| Exact Mass | 113.084064 Da | nih.gov |

| Major Fragment (m/z) | 70 | Predicted |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group has a characteristic vibrational frequency.

For Azetidine, 1-acetyl-2-methyl-, the FTIR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide group. This peak is typically observed in the range of 1630-1680 cm⁻¹. Other significant absorption bands would include:

C-H stretching vibrations from the methyl and methylene (B1212753) groups in the 2850-3000 cm⁻¹ region.

C-N stretching vibrations of the amide and the azetidine ring.

While Azetidine, 1-acetyl-2-methyl- lacks a traditional N-H bond to act as a hydrogen bond donor, the possibility of weak intramolecular or intermolecular hydrogen bonds of the C-H···O type exists. pku.edu.cn These subtle interactions can influence the conformation of the molecule and may be inferred from slight shifts in the C=O and C-H vibrational frequencies, although their definitive characterization often requires a combination of spectroscopic and computational methods. mdpi.com

Table 3: Characteristic FTIR Absorption Bands for Azetidine, 1-acetyl-2-methyl-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850-3000 | C-H Stretch | Alkyl (CH₂, CH₃) |

| 1630-1680 | C=O Stretch | Tertiary Amide |

| 1350-1480 | C-H Bend | Alkyl (CH₂, CH₃) |

| 1200-1300 | C-N Stretch | Amine/Amide |

Single Crystal X-ray Crystallography for Absolute Stereochemistry and Molecular Structure Confirmation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound, providing unequivocal evidence of bond lengths, bond angles, and absolute stereochemistry. caltech.edulibretexts.org The technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the electron density, and thus the atomic positions within the crystal lattice.

While a specific crystal structure for 1-acetyl-2-methylazetidine is not publicly available, the established principles from related structures allow for a confident prediction of its solid-state conformation. The acetyl group on the nitrogen atom would influence the degree of ring puckering and the rotational barrier around the N-C(O) bond.

Table 1: Representative Crystallographic Data for a Related Azetidine Derivative (Note: This table is illustrative and based on data for analogous compounds, not 1-acetyl-2-methylazetidine itself.)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | acs.org |

| Space Group | P2₁ | acs.org |

| a (Å) | 8.54 | acs.org |

| b (Å) | 10.21 | acs.org |

| c (Å) | 9.87 | acs.org |

| β (°) | 105.3 | acs.org |

| Ring Puckering Angle (°) | ~20-30 | vulcanchem.com |

| Substituent Orientation | Methyl group likely axial | vulcanchem.com |

Gas Phase Experimental Spectroscopy for Conformational Studies

Gas-phase experimental spectroscopy offers a powerful tool to study the intrinsic conformational preferences of a molecule, free from the influence of crystal packing forces or solvent effects. mdpi.com Techniques such as gas-phase laser spectroscopy, often combined with quantum chemistry calculations, can identify and characterize the different conformers present in a gaseous sample at low temperatures. mdpi.comresearchgate.net

For example, studies on derivatives of 3-amino-1-methylazetidine-3-carboxylic acid have successfully employed gas-phase laser spectroscopy to characterize their conformational landscapes. mdpi.com These studies revealed the presence of various conformers stabilized by different intramolecular hydrogen bonds, leading to either extended or folded structures. mdpi.com The experimental spectra, when compared with theoretical calculations, provide a detailed picture of the conformational energies and populations. mdpi.comresearchgate.net

For 1-acetyl-2-methylazetidine, gas-phase studies would be invaluable in determining the rotational isomers (rotamers) arising from the orientation of the acetyl group relative to the azetidine ring. The interplay between the puckered ring and the acetyl substituent would likely give rise to distinct conformers with unique spectroscopic signatures.

Table 2: Illustrative Conformational Data from Gas-Phase Spectroscopy of a Related Azetidine Derivative (Note: This table is illustrative and based on general findings for N-acylated azetidines, not specific experimental values for 1-acetyl-2-methylazetidine.)

| Conformer | Key Stabilizing Interaction | Relative Energy (kJ/mol) | Predicted Population |

| cis-rotamer | Steric minimization | 0 (most stable) | Major |

| trans-rotamer | Potential hyperconjugation | > 5 | Minor |

| Puckered-Axial | Axial methyl orientation | Varies | Dependent on other interactions |

| Puckered-Equatorial | Equatorial methyl orientation | Varies | Dependent on other interactions |

Computational and Theoretical Investigations of Azetidine, 1 Acetyl 2 Methyl and Azetidine Ring Systems

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are instrumental in delineating the conformational landscape of azetidine (B1206935) systems. These methods allow for a detailed exploration of molecular geometries, energetics, and vibrational properties that are often difficult to probe experimentally.

A theoretical study on nitroimine derivatives of azetidine utilized the G3MP2 method to determine properties like heats of formation, illustrating the utility of high-level quantum chemical calculations in characterizing these energetic compounds. researchgate.net The stability of various isomers was found to be influenced by factors such as intramolecular hydrogen bonds and covalent bond strengths. researchgate.net

The following table summarizes key computational data for azetidine and its derivatives from various theoretical studies.

Theoretical studies have shed light on the complex conformational landscapes of azetidine-containing molecules, particularly the role of hydrogen bonding. For example, research on derivatives of 3-amino-1-methylazetidine-3-carboxylic acid has demonstrated the formation of sidechain-backbone N-H···N C6γ hydrogen bonds that stabilize C5 hydrogen bonds. mdpi.comnih.gov This concurrent hydrogen bonding is a key factor in stabilizing extended backbone secondary structures in short peptides incorporating azetidine rings. mdpi.comnih.govdntb.gov.ua

The conformational analysis of oligomers of azetidine-based α-amino acids has revealed a transition from extended to folded shapes depending on the oligomer length, with NH···N hydrogen bonds playing a critical role. mdpi.com Gas-phase and solution-phase studies, combined with quantum chemistry calculations, have shown that in a capped trimer, extended C5/C6γ motifs can compete with classical 310-helix formation. mdpi.comnih.gov

Density Functional Theory (DFT) Studies for Energetics and Vibrational Spectra

Analysis of Ring Strain Energy and its Influence on Stability and Reactivity

The reactivity of azetidines is significantly influenced by their inherent ring strain. rsc.orgrsc.org The experimentally determined ring strain energy for the azetidine ring is approximately 25.2 kcal/mol, a value very close to that of the highly reactive aziridine (B145994) (26.7 kcal/mol). clockss.orgresearchgate.net In stark contrast, the ring strain energies for the larger homologous rings, pyrrolidine (B122466) and piperidine (B6355638), are 5.8 kcal/mol and 0 kcal/mol, respectively. clockss.orgresearchgate.net This high ring strain makes azetidines valuable synthetic building blocks, as many of their reactions lead to lower energy products. clockss.org

Despite the high strain, azetidines exhibit greater stability and are easier to handle than aziridines. rsc.org This unique combination of high strain and manageable stability allows for unique reactivity that can be triggered under specific conditions. rsc.orgrsc.org The strain energy endows azetidines with a rigid molecular structure, which can be advantageous in medicinal chemistry for creating well-defined ligand-protein interactions. researchgate.netnih.gov

The introduction of substituents can further modulate the ring strain and, consequently, the reactivity of the azetidine ring. clockss.org For instance, computational studies on fluorinated azetidines have shown that substituents can significantly alter the ring's puckering and conformational preferences. researchgate.net

The following table compares the ring strain energies of azetidine with other cyclic amines.

Mechanistic Computational Studies of Reaction Pathways

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving azetidines, providing detailed insights into transition states and reaction pathways.

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a fundamental method for synthesizing β-lactams (2-azetidinones). mdpi.comacs.org Computational studies, particularly using DFT, have been crucial in understanding the complex mechanism and stereoselectivity of this reaction. mdpi.comnih.gov The accepted mechanism involves a nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. acs.orgnih.gov This is followed by a conrotatory ring closure to yield the β-lactam. acs.orgnih.gov

Theoretical analyses have explained the observed cis/trans stereoselectivity and have shown that the stereochemical outcome is highly dependent on the nature of the substituents on both the ketene and the imine, as well as the reaction conditions. mdpi.comnih.gov Computational studies have also investigated the role of imine isomerization in determining the final stereochemistry of the product. nih.gov

Computational modeling has been extensively used to study the mechanisms of azetidine ring-opening reactions. These reactions are often driven by the release of ring strain and can be initiated by various reagents and conditions. clockss.org

Theoretical studies on the photo-oxidation and photoreduction of an azetidine derivative have shown that one-electron reduction significantly facilitates the ring opening of the azetidine heterocycle. mdpi.com DFT simulations have been used to model the nucleophilic attack on the azetidine ring, for instance, in reactions with γ-chloroamines, which proceed via an SN2 mechanism. These models can predict how electronic effects of substituents and solvent effects influence the energy barriers of these reactions.

Computational evidence has also been provided for the role of electrostatic interactions in the enantioselective ring-opening of 3-substituted azetidines, helping to design catalysts that achieve high enantioselectivity. acs.orgchemrxiv.org Furthermore, the mechanism of acid-promoted ring expansion of azetidine carbamates has been proposed to involve the formation of a carbocation intermediate upon ring opening, which is then trapped by the carbamate (B1207046) oxygen. acs.org

Elucidation of Staudinger Reaction Mechanism

Predictive Computational Models for Chemical Synthesis

Computational modeling has become an indispensable tool in modern chemical synthesis, offering predictive insights that can guide experimental design and circumvent laborious trial-and-error processes. mit.edu For strained ring systems like azetidines, which are challenging to synthesize, these models are particularly valuable. mit.edumit.edu By simulating molecular properties and reaction pathways, researchers can forecast the outcomes of chemical reactions, optimize conditions, and identify suitable substrates for creating complex molecules with desirable properties, such as those with pharmaceutical potential. mit.edumit.edu

Recent advancements have enabled the development of robust computational models that accurately predict the feasibility and yield of reactions to form azetidines. mit.edu These models are often based on principles of quantum chemistry, such as Density Functional Theory (DFT), to calculate the electronic structure and energies of molecules. nih.govsapub.org This approach allows for the rapid prescreening of numerous potential reactants, saving significant time and resources in the laboratory. mit.edu The application of these predictive tools is transforming the synthesis of challenging heterocycles, including derivatives of the azetidine ring. mit.edupatsnap.com

Frontier Orbital Energy Calculations for Reactivity Prediction

A cornerstone of predictive computational chemistry is the analysis of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and symmetry of these orbitals are crucial in determining the reactivity of a molecule. sapub.orgresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that helps to explain the chemical activity and stability of a molecule. researchgate.net

In the context of synthesizing azetidine rings, FMO calculations are used to predict whether a proposed cycloaddition or ring-forming reaction will occur. For instance, in the photocatalyzed synthesis of azetidines from alkenes and oximes, the reaction is driven by the excitation of a molecule from its ground energy state. mit.edumit.edu Computational models can calculate the frontier orbital energies of various alkenes and oximes to determine which pairs are electronically compatible for forming the desired azetidine ring. mit.edu A smaller HOMO-LUMO energy gap generally signifies higher reactivity. researchgate.net These calculations provide a theoretical rationale for substrate compatibility, guiding chemists to select reactant pairs with a high probability of success. mit.eduresearchgate.net

Below is a table illustrating the conceptual relationship between FMO properties and chemical reactivity for synthesizing azetidine systems.

| Reactant Property | FMO Characteristic | Predicted Reactivity | Implication for Azetidine Synthesis |

| Electron-Donating Substrate | High HOMO Energy | High | More likely to react with an electron-accepting partner. |

| Electron-Accepting Substrate | Low LUMO Energy | High | More susceptible to nucleophilic attack or reaction with an electron-rich partner. |

| Reactant Pair | Small HOMO-LUMO Gap | High | Indicates favorable orbital overlap and a lower energy barrier for the reaction. researchgate.net |

| Reactant Pair | Large HOMO-LUMO Gap | Low | Suggests poor electronic compatibility and a likely unsuccessful reaction. |

This table is a conceptual representation based on principles of Frontier Molecular Orbital theory. researchgate.netresearchgate.net

Guiding Difficult Chemical Syntheses via Computational Prescreening of Substrates

The synthesis of four-membered nitrogen heterocycles like azetidines is notoriously difficult compared to their five-membered counterparts. mit.edumit.edu Computational prescreening of substrates offers a powerful strategy to overcome these synthetic challenges. Instead of relying on intuition or extensive experimental screening, chemists can use predictive models to evaluate a wide range of potential starting materials in silico. mit.edu

The predictions from the computational model were then tested experimentally. The results showed a high degree of accuracy, validating the model's predictive power. mit.edu This success demonstrated that a much broader range of substrates could be used for azetidine synthesis than was previously thought. mit.edu This computational approach enables researchers to identify promising candidates and avoid reactions that are unlikely to succeed, thereby accelerating the discovery of novel compounds, including derivatives of FDA-approved drugs. mit.edumit.edu

The table below summarizes the predictive success of the computational prescreening model in a recent study. mit.edu

| Computational Prediction | Experimental Outcome | Number of Reactions Tested | Accuracy of Prediction |

| High Yield/Reaction Occurs | Successful Synthesis | Not specified | The majority of predictions were accurate. mit.edu |

| Low Yield/No Reaction | Failed or Low-Yield Synthesis | Not specified | The model successfully identified unreactive pairs. mit.edu |

| Overall | - | 18 | Most predictions were accurate. mit.edu |

This table is based on the findings from a 2024 study on guiding azetidine synthesis. mit.edumit.edu

Applications of Azetidine, 1 Acetyl 2 Methyl and Its Derivatives As Synthetic Building Blocks

Building Blocks for Polyamine Derivatives and Macromolecular Architectures

Azetidine (B1206935) derivatives are crucial intermediates in the synthesis of a wide array of polyamine ligands. bham.ac.uk Polyamines are a class of organic compounds with two or more primary amino groups that play important roles in various biological processes. The controlled ring-opening of functionalized azetidines provides a strategic route to complex polyamine structures that are otherwise challenging to synthesize.

Furthermore, the polymerization of azetidine monomers represents a pathway to novel macromolecular architectures. researchgate.net The ability of the azetidine ring to undergo polymerization allows for the creation of polymers with unique properties, driven by the nitrogen-containing heterocyclic repeating unit. This has implications for materials science and the development of new functional polymers. researchgate.net

Use in Peptidomimetics and Non-Natural Amino Acid Synthesis

Azetidine-based amino acids (Aze) are highly valuable in the field of peptidomimetics, where they are used as non-natural amino acids to confer specific structural properties to peptides. acs.orgacs.org The incorporation of cyclic amino acids like azetidine-2-carboxylic acid, a proline analogue, can induce significant changes in the secondary structure of peptide chains. acs.orgresearchgate.net Specifically, they are known to promote the formation of γ-turns, which are a type of non-helical secondary structure. acs.org

The compound 2-methyl-azetidine-2-carboxylic acid is a particularly important quaternary amino acid derivative that serves as a γ-turn promoter. researchgate.net Its synthesis in enantiomerically pure form allows for its incorporation into peptide chains to create defined, constrained conformations. researchgate.net This conformational restriction can enhance biological activity, improve metabolic stability, and increase receptor selectivity compared to more flexible linear peptides. researchgate.net

Recent advances have enabled the synthesis of a library of 2-azetidinylcarboxylic acids through stereocontrolled methods, which were subsequently used to form small di- and tripeptides. acs.org Even ribosomal synthesis has been adapted to incorporate backbone modifications like azetidine carboxylic acid, highlighting its importance in creating diverse peptidomimetics. nih.gov

Precursors for Other Heterocyclic Systems

The ring strain of azetidines makes them versatile precursors for a variety of other heterocyclic systems through ring-opening, rearrangement, and cycloaddition reactions. rsc.orgresearchgate.net

Functionalized azetidine rings are excellent platforms for accessing a wide variety of complex molecular scaffolds, including fused, bridged, and spirocyclic systems. nih.gov

Fused Systems: A notable example is the use of the Pauson-Khand reaction on enyne-β-lactams (azetidin-2-ones) to create fused tricyclic azetidinone and azetidine systems. acs.org This reaction forms a new five-membered ring fused to the original azetidine core. acs.org Similarly, cycloadditions involving unsaturated azetine intermediates can lead to fused-polycyclic azetidines. nih.gov

Bridged Systems: Ring-closing metathesis has been employed to transform N-allyl azetidine derivatives into azetidine-fused 8-membered rings, which are a form of bridged system. nih.gov

Spirocyclic Systems: Spirocycles, which contain two rings sharing a single atom, are readily synthesized from azetidine precursors. Methodologies have been developed for creating methyl-substituted spirocyclic piperidine-azetidine (2,7-diazaspiro[3.5]nonane) ring systems. acs.org The synthesis of spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives has also been reported, showcasing the versatility of the azetidin-2-one (B1220530) core in forming spirocyclic structures. nih.gov

Table 1: Examples of Complex Ring Systems Derived from Azetidines

| Starting Material Type | Reaction Type | Resulting Ring System | Reference |

|---|---|---|---|

| Enyne-β-lactam | Pauson-Khand Reaction | Fused Tricyclic Azetidinone | acs.org |

| N-allyl azetidine | Ring-Closing Metathesis | Fused/Bridged 8-membered ring | nih.gov |

| N-protected piperidone | Nitrile lithiation/alkylation | Spirocyclic Piperidine-Azetidine | acs.org |

Azetidine derivatives serve as precursors for larger nitrogen-containing heterocycles (azacycles) through rearrangement reactions. bham.ac.uk One of the key transformations is the expansion of the four-membered azetidine ring into a five-membered pyrrolidine (B122466) ring. bham.ac.ukresearchgate.net This rearrangement often proceeds through a bicyclic azetidinium ion intermediate. bham.ac.uk

More complex systems can also be accessed. For instance, research has demonstrated the ability to construct fused tetrahydroquinoline architectures using azetidines as starting materials, showcasing a pathway from a four-membered ring to a fused six-membered heterocyclic system. researchgate.net

The reactivity of azetidines and their synthetic precursors can be harnessed to produce a range of other heterocycles.

γ-Lactams: Azetidines can be converted into γ-lactams (pyrrolidin-2-ones). A tandem intramolecular azetidine ring-opening/closing cascade reaction provides a pathway to spirocyclopropyl γ-lactams. researchgate.net This process involves the nucleophilic opening of an activated azetidine ring. researchgate.net Iodine-mediated cyclization of homoallylamines, which can also be used to form azetidines, can be directed to produce 1,3,5-trisubstituted γ-lactams in moderate to high yields. bham.ac.ukrsc.org

Fused Furan (B31954) Bispyrrolidines: In a unique reaction manifold, the iodine-mediated cyclization of homoallyl amines bearing a phenyl group at the β-position leads to the formation of C₂-symmetric fused tricyclic pyrrolidine-furan-pyrrolidine systems, also known as fused furan bispyrrolidines. rsc.org

Pyrazolines: Pyrazolines, which are five-membered heterocycles containing two adjacent nitrogen atoms, have been synthesized in structures incorporating an azetidine ring. isca.inresearchgate.net Typically, a chalcone (B49325) containing an azetidin-2-one moiety is reacted with hydrazine (B178648) hydrate. isca.in Further reaction with acetic acid can yield N-acetyl pyrazoline derivatives attached to the azetidinone structure, demonstrating a synthetic link between these heterocyclic systems. researchgate.netekb.eg

Access to Tetrahydroquinolines and other Azacycles

Ligands in Metal-Catalyzed Reactions (e.g., Palladium, Cobalt Complexes)

Azetidine derivatives have been recognized for their potential as ligands in metal-catalyzed reactions. rsc.orgbham.ac.uk The nitrogen atom in the ring can coordinate to a metal center, and the chirality of substituted azetidines can be exploited in asymmetric catalysis.

Palladium Complexes: Azetidines have been identified as effective ligands for palladium complexes used in catalysis. bham.ac.uk Furthermore, palladium-catalyzed intramolecular amination is a key method for synthesizing the azetidine ring itself from amine substrates. organic-chemistry.org

Cobalt Complexes: Azetidines are also known to be good ligands for cobalt complexes. bham.ac.uk While specific examples involving 1-acetyl-2-methyl-azetidine are not prevalent, the general utility of azetidines as ligands is established. bham.ac.ukugr.es The broader class of nitrogen-containing ligands, such as aminophenolates and bis(diphosphino)amines, readily form complexes with cobalt, which are studied for their catalytic and spin-crossover properties. nih.govmdpi.com Chiral cobalt(III) Werner complexes with diamine ligands have proven to be effective catalysts in enantioselective carbon-carbon and carbon-nitrogen bond-forming reactions. nih.gov This suggests a strong potential for chiral azetidine ligands to be used in similar cobalt-catalyzed asymmetric transformations.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-acetyl-3-acetylthioazetidine |

| 2,7-diazaspiro[3.5]nonane |

| 2-methyl-azetidine-2-carboxylic acid |

| Acetic acid |

| Azetidine |

| Azetidine-2-carboxylic acid |

| Azetidin-2-one |

| Chalcone |

| Fused furan bispyrrolidine |

| γ-Lactam |

| Hydrazine hydrate |

| N-acetyl pyrazoline |

| Palladium |

| Piperidine (B6355638) |

| Polyamine |

| Proline |

| Pyrazoline |

| Pyrrolidine |

| Pyrrolidin-2-one |

| Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione |

| Spirocyclopropyl γ-lactam |

| Tetrahydroquinoline |

Chiral Catalysts Precursors

While Azetidine, 1-acetyl-2-methyl- itself is not a direct catalyst, its core structure, enantiopure 2-methylazetidine (B154968), serves as a valuable chiral building block for the synthesis of more complex chiral ligands and auxiliaries used in asymmetric catalysis. The acetyl group on the nitrogen atom is a simple protecting group that can be readily removed to provide the free amine, which is then available for further chemical modification.

The synthesis of enantiomerically pure 2-methylazetidine derivatives is a critical first step. Robust methods have been developed for this purpose, including resolutions using chiral resolving agents like (S)-phenylglycinol to separate diastereomeric amides, which can then be hydrolyzed to yield the enantiopure acids. researchgate.net Another powerful method involves the use of biocatalysis. For instance, whole-cell catalysts, such as Rhodococcus erythropolis, have been employed for the efficient and highly enantioselective hydrolysis of racemic 1-benzyl-2-methylazetidine-2-carbonitrile. acs.org This biotransformation yields enantiopure azetidine-2-carboxylic acids and amides with excellent enantiomeric excess (>99.5% ee). acs.org

Once obtained, the chiral 2-substituted azetidine scaffold can be incorporated into ligands designed for metal-catalyzed asymmetric reactions. The rigid four-membered ring structure is advantageous for creating a well-defined chiral environment around a metal center. For example, a series of enantiomerically pure 2,4-cis-disubstituted amino azetidines have been successfully synthesized and employed as ligands in copper-catalyzed asymmetric Henry (nitroaldol) reactions. nih.gov These ligands have demonstrated high efficacy, particularly with alkyl aldehydes, yielding the corresponding nitroalcohols with excellent enantiomeric excess (>99% ee). nih.gov The stereochemical outcome of such reactions is highly dependent on the ligand's structure, highlighting the importance of the rigid azetidine framework in creating a selective catalytic pocket. nih.gov

The versatility of azetidine-based ligands extends to other important chemical transformations, where they serve to control the stereochemistry of the products.

Table 1: Application of Azetidine-Based Ligands in Asymmetric Catalysis

| Asymmetric Reaction | Metal Catalyst | Ligand Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Henry Reaction | Copper (Cu) | 2,4-cis-disubstituted amino azetidines | >99% | nih.gov |

| Diethyl Zinc Addition | Zinc (Zn) | N-substituted azetidine derivatives | Up to 94% | bham.ac.uk |

| Allylic Amination | Palladium (Pd) | Chiral azetidine phosphine (B1218219) ligands | High | rsc.org |

Design of Molecular Scaffolds for Chemical Libraries

The azetidine ring, particularly when substituted like in Azetidine, 1-acetyl-2-methyl-, is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it an excellent starting point for the construction of chemical libraries aimed at exploring new chemical space.

Diversity-Oriented Synthesis (DOS) Approaches for Novel Frameworks

Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse small molecules from a common starting material. The densely functionalized azetidine ring system is an ideal template for DOS. By starting with a core azetidine scaffold, a wide variety of complex molecular architectures can be accessed through different reaction pathways. researchgate.netfluorochem.co.uk This approach allows for the creation of fused, bridged, and spirocyclic ring systems, significantly expanding the structural diversity of the resulting library. researchgate.netacs.org

The synthesis often begins with a highly functionalized azetidine core, which can be prepared using methods like the Couty synthesis from β-amino alcohols. fluorochem.co.ukdaicelchiraltech.cn This core is then subjected to a series of branching reaction pathways. For example, functional groups on the azetidine ring can be manipulated to participate in intramolecular reactions such as Buchwald-Hartwig cross-coupling, ring-closing metathesis, or cycloadditions, leading to diverse polycyclic frameworks. fluorochem.co.uk This strategy contrasts with traditional combinatorial chemistry, which often varies only the peripheral substituents on a single, unchanging scaffold.

Table 2: Examples of Novel Scaffolds Generated from Azetidine Cores via DOS

| Scaffold Type | Synthetic Strategy | Resulting Ring System | Reference |

|---|---|---|---|

| Fused | Intramolecular Buchwald-Hartwig Coupling | Azetidine-fused tetrahydroquinoline | fluorochem.co.uk |

| Fused | Intramolecular Cyclization | Diazabicyclo[3.1.1]heptane | researchgate.net |

| Bridged | Ring-Closing Metathesis | Azetidine-fused 8-membered ring | researchgate.net |

| Spirocyclic | Intramolecular Alkylation | Spirocyclic azetidines | researchgate.netacs.org |

Optimization of Scaffold Properties for Specific Research Applications (e.g., CNS-focused Libraries)

A significant application of azetidine-based scaffolds is in the development of chemical libraries targeted at the Central Nervous System (CNS). Penetrating the blood-brain barrier (BBB) is a major challenge in CNS drug discovery, and molecules must adhere to stringent physicochemical property profiles (e.g., low molecular weight, limited polar surface area, and controlled lipophilicity). researchgate.netfluorochem.co.uk

Researchers have focused on designing and synthesizing azetidine-based scaffolds that are "pre-optimized" for CNS applications. researchgate.netrsc.orgvulcanchem.com By carefully selecting the starting materials and synthetic pathways in a DOS approach, libraries of compounds with favorable CNS drug-like properties can be generated. For example, the synthesis and profiling of diverse collections of azetidine-based spirocyclic, fused, and bridged systems have been described, where the physicochemical and pharmacokinetic properties of the library members were evaluated. researchgate.netacs.org This allows for the prioritization of synthetic pathways that are most likely to yield compounds with good solubility, permeability, and low protein binding, all of which are critical for BBB penetration. researchgate.net The Broad Institute, for instance, has extensively utilized 2-cyano-azetidines as scaffolds for developing CNS-focused libraries. daicelchiraltech.cn

Conformational Control and Rigidity Induction in Molecular Design

The four-membered azetidine ring is characterized by significant ring strain (approximately 25 kcal/mol), which imparts a high degree of molecular rigidity. nih.govresearchgate.net This inherent rigidity makes azetidine derivatives, including Azetidine, 1-acetyl-2-methyl-, valuable tools for conformational control in molecular design. Unlike more flexible five- or six-membered rings, the puckered conformation of the azetidine ring is well-defined and restricts the conformational freedom of substituents attached to it.

This property is particularly useful in the design of peptidomimetics and other bioactive molecules where a specific three-dimensional arrangement of functional groups is required for biological activity. Incorporating an azetidine ring into a peptide backbone can stabilize specific secondary structures. For example, studies have shown that 2-carboxyazetidine residues, especially those with an additional alkyl group at the C2 position (like the 2-methyl group), are potent inducers of γ-turns in peptides. The constrained geometry of the azetidine ring forces the peptide backbone to adopt a folded conformation.

The 2-methyl group in Azetidine, 1-acetyl-2-methyl- further enhances this effect. It reduces the flexibility of the ring puckering compared to unsubstituted azetidines, leading to even more defined conformational preferences. researchgate.net This increased rigidity can enhance a molecule's binding affinity for a biological target and can also improve metabolic stability by making the molecule less susceptible to proteolytic degradation. researchgate.net

Table 3: Conformational Effects of Incorporating 2-Alkyl-Azetidine-2-Carboxylic Acid into Peptides

| Amino Acid Residue | Preferred Induced Turn | Torsional Angle (φ) Restriction | Conformational Flexibility | Reference |

|---|---|---|---|---|

| Proline | β-turn | Moderately restricted | Moderate | researchgate.net |

| Azetidine-2-carboxylic acid (Aze) | γ-turn | Highly restricted | Low | |

| 2-Methyl-azetidine-2-carboxylic acid (2-MeAze) | γ-turn | Severely restricted | Very Low | researchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-acetyl-2-methylazetidine derivatives, and how do reaction conditions influence product selectivity?